molecular formula C8H7NO2 B2661916 N-Propargylfuran-2-carboxamide CAS No. 808737-39-5

N-Propargylfuran-2-carboxamide

Cat. No.: B2661916
CAS No.: 808737-39-5
M. Wt: 149.149
InChI Key: SKEMSDOMAWYRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. For example, furan-2-carboxamide derivatives are compounds that contain a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) and a carboxamide group (a functional group derived from carboxylic acids where the hydroxyl group is replaced by an amine group) .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually optimized to increase yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, acidity or basicity, reactivity, etc., are determined using various experimental techniques .

Scientific Research Applications

Gold-Catalyzed Cycloisomerization

  • Synthesis of Lavendamycin Analogues : N-propargylindole-2-carboxamides, related to N-Propargylfuran-2-carboxamide, undergo AuCl3-catalyzed cycloisomerization to form beta-carbolinones, leading to the synthesis of lavendamycin analogues (England & Padwa, 2008).

Cross-Dehydrogenative Coupling Reactions

  • Carbamoylation of C–H and X–H Bonds : Direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions, a method relevant for preparing carboxamide derivatives, is significant in medicinal chemistry and natural product synthesis (He, Wu & Vessally, 2020).

Crystal Engineering and Pharmaceutical Cocrystals

  • Novel Carboxamide-Pyridine N-Oxide Synthon : A unique heterosynthon formed from carboxamide-pyridine N-oxide, used to assemble isonicotinamide N-oxide in a triple helix architecture and synthesize cocrystals of barbiturate drugs (Reddy, Babu & Nangia, 2006).

Microwave-Assisted Synthesis

  • Benzofuran-2-Carboxamide Derivatives : Synthesis of benzofuran-2-carboxamides, which have biological and medicinal significance, using microwave-assisted synthesis (Xie et al., 2014).

Corrosion Inhibition

  • Protection in Hydrochloric Acid Solution : Carboxamide derivatives have been shown to inhibit corrosion in mild steel in HCl solution (Erami et al., 2019).

Coordination Chemistry and Bio-Inspired Catalysis

  • Carboxamidate Ligands in Bio-Mimetic Catalysis : Carboxamidate ligands, related to carboxamide structures, have been explored for supporting metal ions in higher oxidation states, showing potential in bio-mimetic catalysis (Panda, Sarkar & Sen Gupta, 2020).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This can include studying the compound’s effects on various biological systems and determining any potential risks to humans or the environment .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include developing new synthesis methods, finding new applications, or conducting more in-depth biological studies .

Properties

IUPAC Name

N-prop-2-ynylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h1,3-4,6H,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEMSDOMAWYRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.